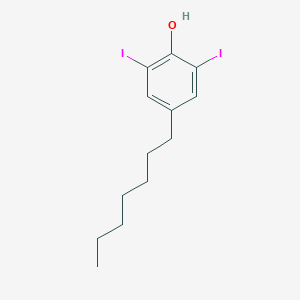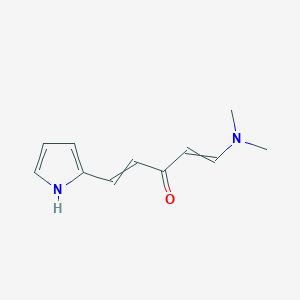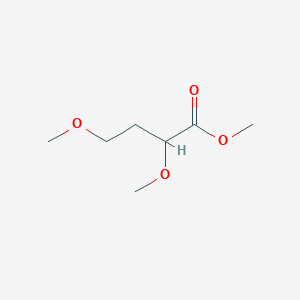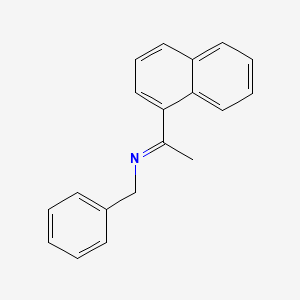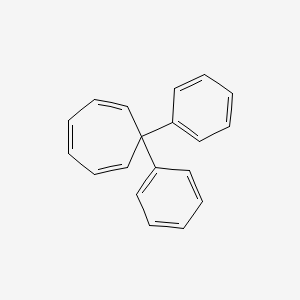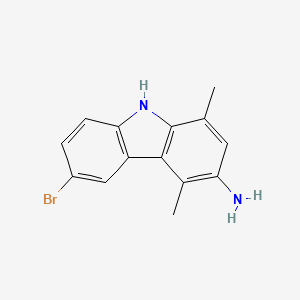
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl-: is a chemical compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- typically involves the bromination of carbazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature . This method ensures selective bromination at the desired position on the carbazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of 6-bromo-1,4-dimethyl-9H-carbazol-3-amine.
Substitution: Formation of 6-methoxy-1,4-dimethyl-9H-carbazol-3-amine.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific electronic and optical properties .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. They are also used in the development of fluorescent probes for imaging applications .
Medicine: Pharmaceutical research explores the compound’s potential as a therapeutic agent. Its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable films and conduct electricity makes it valuable in the field of organic electronics .
Mécanisme D'action
The mechanism of action of 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist of certain receptors, modulating signal transduction pathways. The bromine and methyl groups influence its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 3-Bromo-9H-carbazole
- 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to similar compounds, 9H-Carbazol-3-amine, 6-bromo-1,4-dimethyl- exhibits unique reactivity due to the presence of both bromine and methyl groups. These substituents enhance its potential for selective chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
118484-85-8 |
|---|---|
Formule moléculaire |
C14H13BrN2 |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
6-bromo-1,4-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H13BrN2/c1-7-5-11(16)8(2)13-10-6-9(15)3-4-12(10)17-14(7)13/h3-6,17H,16H2,1-2H3 |
Clé InChI |
DWQPWOASYIXCFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)Br)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


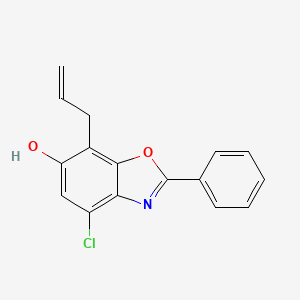
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

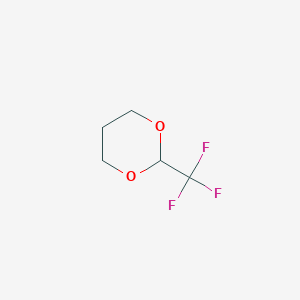

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
